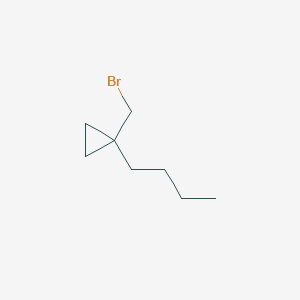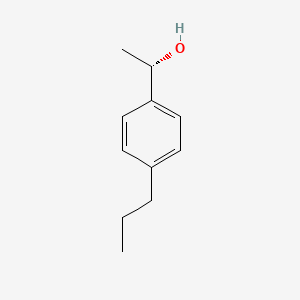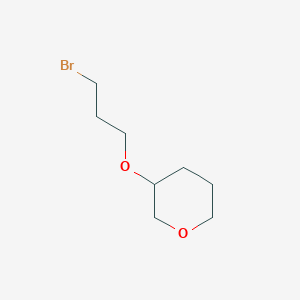
1-(Bromomethyl)-1-butylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-butylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl and a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-butylcyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclopropylmethyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an α-bromoketone intermediate, which undergoes further transformation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-butylcyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cyclopropane derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 1-butylcyclopropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted cyclopropane derivatives (e.g., cyclopropylamines, cyclopropyl nitriles).
- Cyclopropylcarboxylic acids.
- 1-Butylcyclopropane.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-butylcyclopropane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-butylcyclopropane involves its interaction with various molecular targets and pathways:
Molecular Targets: The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids.
Pathways Involved: The compound can participate in alkylation reactions, leading to modifications of biomolecules and affecting their function.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-butylcyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness: 1-(Bromomethyl)-1-butylcyclopropane is unique due to the combination of its bromomethyl and butyl substituents, which confer distinct reactivity and properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H15Br |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-butylcyclopropane |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-8(7-9)5-6-8/h2-7H2,1H3 |
Clé InChI |
YRHKJUDUYBGOCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)

![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)





